molecular formula C18H20N2O2S B5058577 (5E)-5-[(E)-3-phenylprop-2-enylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione

(5E)-5-[(E)-3-phenylprop-2-enylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B5058577
M. Wt: 328.4 g/mol
InChI Key: ZKQRMZQCCLFEET-RWZRJOGJSA-N
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Description

(5E)-5-[(E)-3-phenylprop-2-enylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione: is a complex organic compound with a unique structure that includes a thiazolidine ring, a piperidine moiety, and a phenylprop-2-enylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(E)-3-phenylprop-2-enylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of a thiazolidine-2,4-dione derivative with a piperidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, (5E)-5-[(E)-3-phenylprop-2-enylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (5E)-5-[(E)-3-phenylprop-2-enylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • 2-Aminoethyl methacrylate

Uniqueness

Compared to similar compounds, (5E)-5-[(E)-3-phenylprop-2-enylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione stands out due to its unique combination of functional groups. This gives it distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5E)-5-[(E)-3-phenylprop-2-enylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c21-17-16(11-7-10-15-8-3-1-4-9-15)23-18(22)20(17)14-19-12-5-2-6-13-19/h1,3-4,7-11H,2,5-6,12-14H2/b10-7+,16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQRMZQCCLFEET-RWZRJOGJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CN2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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